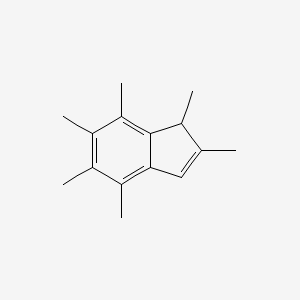

1,2,4,5,6,7-hexamethyl-1H-indene

説明

1,2,4,5,6,7-Hexamethyl-1H-indene (C15H20, molecular weight 200.32 g/mol) is a fully unsaturated polycyclic hydrocarbon featuring six methyl groups attached to the indene core at positions 1, 2, 4, 5, 6, and 5. Its sterically congested structure imparts unique physicochemical properties, including high thermal stability and resistance to oxidation, making it a valuable precursor in polymer chemistry and organic synthesis . The compound is typically synthesized via TiCl4-catalyzed Friedel-Crafts alkylation of indene derivatives with methyl-substituted alkenes, though large-scale production often yields tert-butyl or tert-hexyl side products due to competing electrophilic substitution pathways .

特性

分子式 |

C15H20 |

|---|---|

分子量 |

200.32 g/mol |

IUPAC名 |

1,2,4,5,6,7-hexamethyl-1H-indene |

InChI |

InChI=1S/C15H20/c1-8-7-14-12(5)10(3)11(4)13(6)15(14)9(8)2/h7,9H,1-6H3 |

InChIキー |

RSQOEYJBUJLEAE-UHFFFAOYSA-N |

正規SMILES |

CC1C(=CC2=C(C(=C(C(=C12)C)C)C)C)C |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,4,5,6,7-hexamethyl-1H-indene can be achieved through several methods. One common approach involves the alkylation of indene with methylating agents under specific reaction conditions. For instance, the reaction of indene with methyl iodide in the presence of a strong base like potassium tert-butoxide can yield the desired hexamethyl derivative.

Industrial Production Methods

Industrial production of 1,2,4,5,6,7-hexamethyl-1H-indene typically involves large-scale alkylation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the product efficiently.

化学反応の分析

Types of Reactions

1,2,4,5,6,7-Hexamethyl-1H-indene undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced derivatives.

Substitution: Electrophilic substitution reactions can occur, where one or more methyl groups are replaced by other functional groups using reagents like halogens or sulfonyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of reduced indene derivatives.

Substitution: Formation of halogenated or sulfonated derivatives.

科学的研究の応用

1,2,4,5,6,7-Hexamethyl-1H-indene has several applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

作用機序

The mechanism of action of 1,2,4,5,6,7-hexamethyl-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can vary, but they often include signal transduction mechanisms and metabolic processes.

類似化合物との比較

Comparison with Similar Compounds

1,2,3,4,5,6,7-Heptamethyl-1H-indene

- Molecular Formula : C16H22

- Molecular Weight : 214.35 g/mol

- Key Differences: The heptamethyl derivative contains an additional methyl group at position 3, increasing steric bulk and reducing solubility in polar solvents. Its synthesis requires stringent control of methyl group introduction to avoid over-alkylation .

- Applications : Primarily explored in niche organic transformations due to steric constraints.

2,3,4,5,6,7-Hexahydro-1,1,2,3,3-pentamethyl-1H-indene

- Molecular Formula : C14H24

- Molecular Weight : 192.34 g/mol

- Key Differences : This partially hydrogenated analog (hexahydro backbone) exhibits reduced aromaticity, enhancing solubility in aliphatic solvents. The pentamethyl substitution pattern (positions 1,1,2,3,3) creates a less crowded structure, favoring applications in catalytic systems where electronic modulation is critical .

- Applications : Used in crosslinking agents for polymers and as a model substrate in hydrogenation studies.

Spirobi[indene] Derivatives (e.g., (R)-6,6'-Dihydroxy-3,3',3",3",5,5'-hexamethyl-spirobi[indene])

- Molecular Formula : C20H22O2

- Molecular Weight : 294.39 g/mol

- Key Differences: The spiro-fused indene framework introduces chirality and extended conjugation, resulting in nonlinear optical (NLO) properties. Hexamethyl groups enhance thermal stability, while hydroxyl groups enable hydrogen bonding, making these derivatives suitable for organocatalytic applications .

- Applications : NLO materials, asymmetric catalysis, and pharmaceutical intermediates.

Vinylated Indene Derivatives

- Example : Polyindene with vinyl side chains.

- Key Differences : Vinylation introduces reactive alkenyl groups, enabling crosslinking in polymeric systems. Hexamethyl indene derivatives exhibit slower vinylation kinetics due to steric hindrance, yielding lower degrees of polymerization compared to less-substituted analogs like indene itself .

- Applications : High-temperature resins, adhesives, and coatings.

Data Table: Structural and Functional Comparison

Key Research Findings

- Synthetic Challenges : Hexamethyl indene synthesis is prone to tert-alkyl side products under large-scale conditions, necessitating low-temperature TiCl4 catalysis to minimize branching .

- Environmental Relevance : Methylation patterns (e.g., tetra- vs. hexamethyl) influence compound distribution in geological samples, with hexamethyl derivatives showing higher preservation in anaerobic environments .

- Functional Versatility : Spirobi[indene] frameworks demonstrate that methyl substitution can be strategically combined with functional groups (e.g., hydroxyl) to tailor materials for advanced applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。